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molecular formula C7H2ClF3O B1295501 2,4,5-Trifluorobenzoyl chloride CAS No. 88419-56-1

2,4,5-Trifluorobenzoyl chloride

Cat. No. B1295501
M. Wt: 194.54 g/mol
InChI Key: STBGCAUUOPNJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04871852

Procedure details

To 20 ml of anhydrous benzene were added 3.4 g of 2,4,5-trifluorobenzoic acid and 10 ml of thionyl chloride, and the mixture was refluxed for 2 hours. After removing the solvent, excess thionyl chloride was removed three times as an azeotropic mixture with benzene to obtain 2,4,5-trifluorobenzoyl chloride.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>C1C=CC=CC=1>[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent, excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
was removed three times as an azeotropic mixture with benzene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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